6-(2-Oxo-1,3-diazinan-4-yl)hexanoic acid
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Overview
Description
6-(2-Oxo-1,3-diazinan-4-yl)hexanoic acid is an organic compound belonging to the class of heterocyclic compounds It features a diazinane ring fused with a hexanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Oxo-1,3-diazinan-4-yl)hexanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hexanoic acid derivatives with diazinane precursors in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and specific solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-(2-Oxo-1,3-diazinan-4-yl)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The diazinane ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted diazinane derivatives.
Scientific Research Applications
6-(2-Oxo-1,3-diazinan-4-yl)hexanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(2-Oxo-1,3-diazinan-4-yl)hexanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-(2-Oxo-1,3-diazinan-4-yl)hexanoic acid: Unique due to its specific diazinane ring structure.
6-(2-Isopropyl-4-oxo-1,4-dihydro-2H-quinazolin-3-yl)-hexanoic acid: Features a quinazoline ring instead of a diazinane ring.
6-(4-Hydroxy-3-nonanoyl-2-oxo-2H-pyran-6-yl)hexanoic acid: Contains a pyran ring with different functional groups.
Uniqueness
This compound is unique due to its specific ring structure and the presence of both oxo and carboxylic acid functional groups. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
6-(2-oxo-1,3-diazinan-4-yl)hexanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c13-9(14)5-3-1-2-4-8-6-7-11-10(15)12-8/h8H,1-7H2,(H,13,14)(H2,11,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIKHFHOTWVFHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)NC1CCCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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